4-(Bromomethyl)-2-chloro-1-phenoxybenzene
Description
4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a halogenated aromatic compound featuring a bromomethyl (-CH₂Br) group at the para position, a chlorine atom at the ortho position, and a phenoxy (-O-C₆H₅) substituent at the remaining position on the benzene ring. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing effects of the halogens and the steric bulk of the phenoxy group.
Properties
Molecular Formula |
C13H10BrClO |
|---|---|
Molecular Weight |
297.57 g/mol |
IUPAC Name |
4-(bromomethyl)-2-chloro-1-phenoxybenzene |
InChI |
InChI=1S/C13H10BrClO/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
LKPBMJHJHYPQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene typically involves the bromination of 2-chloro-1-phenoxybenzene. One common method includes the reaction of 2-chloro-1-phenoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chloro-1-phenoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
While dedicated research on the applications of "4-(Bromomethyl)-2-chloro-1-phenoxybenzene" (CAS number 1696162-24-9) is limited, compounds with a bromomethyl functionality are often used as intermediates in organic synthesis because the bromine can be easily displaced. Exploring the broader uses of similar molecules can provide insights.
Related Compounds and Their Applications
- 4-(Bromomethyl)-1,2-dimethoxybenzene: 4-(Bromomethyl)-1,2-dimethoxybenzene is used as a reactant in experiments .
- 1-(Bromomethyl)-4-phenoxybenzene: This compound is also a bromomethyl compound with a structure similar to the target compound .
General Applications of Bromomethyl Compounds
Bromomethyl compounds are valuable in chemical synthesis because the bromine atom is a good leaving group, making it easy to create new compounds.
| Feature | Detail |
|---|---|
| Bromine as Leaving Group | The bromomethyl group (–CH2Br) is frequently employed as a precursor in alkylation reactions. The bromine atom can be readily displaced by nucleophiles, facilitating the introduction of the –CH2 group onto various substrates. |
| Use as Intermediates | Compounds containing bromomethyl groups serve as key intermediates in the synthesis of more complex organic molecules. They are particularly useful in creating carbon-carbon bonds or carbon-heteroatom bonds. |
| Reaction type | Examples include: Nucleophilic Substitution Reactions: The bromomethyl group is susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reaction is widely used to introduce new functional groups into a molecule. Grignard Reagents: Bromomethyl compounds can be used to form Grignard reagents, which are powerful tools for carbon-carbon bond formation. Protecting Groups: In some cases, bromomethyl groups can be used as protecting groups for alcohols or carboxylic acids. |
Safety Considerations
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The bromomethyl group is particularly reactive, allowing for the introduction of various functional groups through nucleophilic substitution reactions. This reactivity makes it a valuable building block in organic synthesis.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Halogen and Alkyl Substituents
1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5)
- Structure: Lacks the bromomethyl and phenoxy groups but includes fluorine at the para position.
- Molecular Weight : 223.47 g/mol (vs. ~283.5 g/mol estimated for the target compound).
- Boiling Point : ~196°C (lower than the target due to smaller substituents).
- Reactivity : Fluorine’s electronegativity enhances electrophilic substitution resistance, contrasting with the bromomethyl group’s susceptibility to nucleophilic attack in the target compound.
1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene (CAS 2091710-10-8)
Analogues with Phenoxy/Ether Substituents
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene (Veeprho Reference Material)
- Structure: Includes a nitro (-NO₂) and methoxy (-OCH₃) group on the phenoxy ring.
- Reactivity: Nitro groups strongly deactivate the aromatic ring, reducing electrophilic substitution compared to the target’s simpler phenoxy group.
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene (CAS 1103261-00-2)
- Structure: Cyclopropylmethoxy substituent instead of phenoxy.
- Molecular Weight : 275.57 g/mol (lower than the target due to smaller alkoxy group).
- Synthetic Utility: The cyclopropane ring may impart strain, enhancing reactivity in ring-opening reactions, unlike the stable phenoxy group.
Physicochemical Property Trends
*Estimated based on structural analogs.
Q & A
Basic: What are the common synthetic routes for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves halogenation and substitution reactions. For example:
- Bromomethyl introduction : Reacting a methyl-substituted precursor with brominating agents like NBS (N-bromosuccinimide) under radical initiation or photochemical conditions .
- Chlorination and phenoxy substitution : Use Friedel-Crafts alkylation or nucleophilic aromatic substitution with phenol derivatives, employing catalysts like AlCl₃ or bases (e.g., NaOH) in polar aprotic solvents (DMSO, acetonitrile) .
Optimization : Adjust reaction temperature (40–80°C), solvent polarity, and stoichiometry of reagents to balance reactivity and selectivity. Monitor intermediates via TLC or HPLC .
Basic: Which spectroscopic and chromatographic methods are suitable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, bromomethyl at δ ~4.3 ppm, chloro and phenoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .
- FTIR : Identify functional groups (C-Br ~560 cm⁻¹, C-Cl ~750 cm⁻¹, aromatic C=C ~1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable) .
Advanced: How can researchers resolve contradictions in spectroscopic data versus crystallographic analysis?
Answer:
Discrepancies (e.g., dynamic effects in solution vs. static solid-state structures) require:
- Dynamic NMR : Probe conformational flexibility in solution .
- DFT Calculations : Compare experimental NMR shifts with computed values to identify dominant conformers .
- Variable-Temperature XRD : Assess thermal motion and disorder in the crystal lattice .
Advanced: What strategies are effective in studying the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) under varying conditions (solvent, temperature) to determine activation parameters .
- Leaving Group Analysis : Compare reactivity with analogs (e.g., chloro vs. bromo derivatives) using Hammett plots or linear free-energy relationships .
- Computational Modeling : Simulate transition states (e.g., DFT) to predict regioselectivity and steric/electronic effects .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- First Aid : Immediate flushing with water for eye exposure (15+ minutes); soap and water for skin contact .
- Ventilation : Use fume hoods to minimize inhalation of volatile byproducts (e.g., HBr) .
Advanced: How to design experiments to assess its potential as a kinase inhibitor?
Answer:
- In Vitro Assays : Screen against recombinant kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing phenoxy with methoxy) and compare IC₅₀ values .
- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding modes against kinase ATP-binding pockets .
Advanced: What are the challenges in synthesizing derivatives with modified substituents, and how to overcome them?
Answer:
- Steric Hindrance : Bulky groups (e.g., trifluoromethoxy) may slow reaction rates. Use high-boiling solvents (DMF, DMSO) and elevated temperatures .
- Electronic Effects : Electron-withdrawing groups (Cl, Br) deactivate the ring toward electrophilic substitution. Employ directing groups or meta-directing catalysts .
- Purification : Separate regioisomers via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
